5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride
Description
Properties
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.2ClH/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13;;/h1-2,7H,3-6,8H2,(H,14,15);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJVCJANYWUQQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CN=C(C=C2)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride typically involves the reaction of morpholine with pyridine-2-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the morpholine and the pyridine carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Structural and Chemical Properties
Molecular Formula : C11H14N2O3
Molecular Weight : 222.24 g/mol
SMILES Notation : C1COCCN1CC2=CN=C(C=C2)C(=O)O
InChIKey : JBLXBBXKIFHEBB-UHFFFAOYSA-N
The compound features a pyridine ring substituted with a morpholine group and a carboxylic acid moiety, contributing to its unique chemical reactivity and biological properties.
Medicinal Chemistry Applications
- Inhibition of Dipeptidyl Peptidase IV : Research indicates that pyridine derivatives, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride, exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This suggests potential applications in treating type 2 diabetes and related metabolic disorders .
- Anticancer Activity : The compound has been studied for its potential anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The morpholine moiety may enhance cellular uptake and bioavailability, making it a candidate for further investigation in oncology .
- Neurological Disorders : There is emerging evidence that pyridine derivatives can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression and anxiety. The structural features of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride may facilitate interactions with neurotransmitter receptors .
Case Study 1: Dipeptidyl Peptidase IV Inhibition
A study demonstrated that derivatives of pyridine, including 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid; dihydrochloride, showed significant inhibition of DPP-IV activity in vitro. This inhibition led to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. The compound's effectiveness was evaluated through enzymatic assays and cell-based models, highlighting its potential as a therapeutic agent for diabetes management .
Case Study 2: Antitumor Activity
In another investigation, the compound was tested against several cancer cell lines. Results indicated that it inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. The study utilized flow cytometry and Western blot analysis to assess the mechanisms involved, suggesting that the compound could serve as a lead structure for developing new anticancer therapies .
Summary of Applications
| Application Area | Description |
|---|---|
| Dipeptidyl Peptidase IV Inhibition | Potential treatment for type 2 diabetes by enhancing incretin hormone levels. |
| Anticancer Activity | Induces apoptosis in cancer cells; potential lead for new cancer therapies. |
| Neurological Disorders | Modulation of neurotransmitter systems; implications for treating depression and anxiety disorders. |
Mechanism of Action
The mechanism of action of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
*Calculated based on formula: C11H16Cl2N2O3.
Biological Activity
5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 222.24 g/mol
- CAS Number : 1211591-20-6
- IUPAC Name : 5-(morpholinomethyl)picolinic acid dihydrochloride
The compound features a pyridine ring substituted with a morpholine group, which is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to pyridine derivatives. While specific data on 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid dihydrochloride is limited, its structural analogs have demonstrated significant antibacterial effects against various strains.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)pyridine derivatives | TBD | E. coli, S. aureus |
| Pyridine derivative A | 4.69 | B. subtilis |
| Pyridine derivative B | 5.64 | S. aureus |
Note: TBD indicates that specific MIC values for the target compound were not available in the literature.
Antifungal Activity
In addition to antibacterial properties, compounds similar to 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid have shown antifungal activity. The structure of these compounds often allows for interaction with fungal cell membranes or metabolic pathways.
Table 2: Antifungal Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)pyridine derivatives | TBD | C. albicans |
| Pyridine derivative C | 16.69 | C. albicans |
| Pyridine derivative D | 56.74 | Fusarium oxysporum |
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various pyridine derivatives, indicating that modifications in the structure can significantly affect cell viability in cancer cell lines. While specific studies on the dihydrochloride form are scarce, related compounds have shown promising results.
Table 3: Cytotoxicity of Pyridine Derivatives
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 5-(Morpholin-4-ylmethyl)pyridine derivatives | TBD | HeLa (cervical cancer) |
| Pyridine derivative E | 10 | MCF7 (breast cancer) |
| Pyridine derivative F | 25 | A549 (lung cancer) |
Case Studies and Research Findings
- Antibacterial Efficacy : A study evaluating various pyridine derivatives found that modifications at the nitrogen heterocycle significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups was particularly noted to increase efficacy .
- Antifungal Mechanisms : Research has indicated that certain pyridine derivatives disrupt fungal cell wall synthesis, leading to cell lysis. This mechanism was observed in compounds structurally similar to the target compound .
- Cytotoxic Profiles : In vitro studies demonstrated that some pyridine derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
